![molecular formula C12H19N3 B13877737 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine is a chemical compound that belongs to the class of isoindoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine typically involves the reaction of 1,3-dihydroisoindole with 2-(dimethylamino)ethylamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon and hydrogen gas to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: This compound is used in the development of polymers and nanomaterials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Research is ongoing to explore its role in biological systems, particularly in the modulation of neurotransmitter activity.
Wirkmechanismus
The mechanism of action of 2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. This binding can influence the release and uptake of neurotransmitters, thereby affecting neuronal signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl methacrylate
- N,N-Dimethyl-1H-indole-3-ethylamine
Uniqueness
2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine is unique due to its isoindoline core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and materials with tailored properties.
Eigenschaften
Molekularformel |
C12H19N3 |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine |
InChI |
InChI=1S/C12H19N3/c1-14(2)5-6-15-8-10-3-4-12(13)7-11(10)9-15/h3-4,7H,5-6,8-9,13H2,1-2H3 |
InChI-Schlüssel |
AXUCVSSPMSUBAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1CC2=C(C1)C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


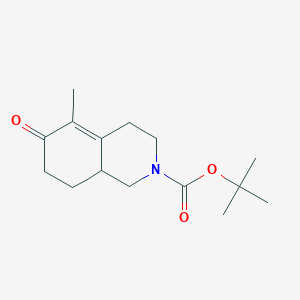
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)

![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
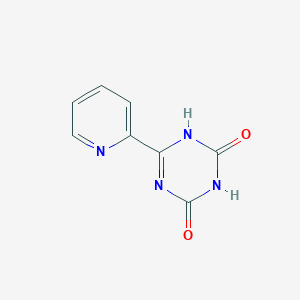
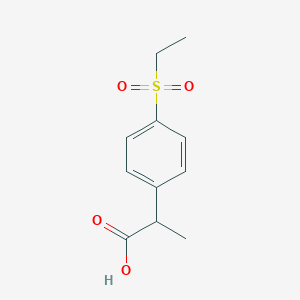
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)

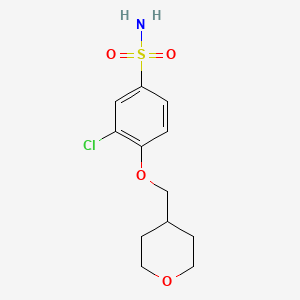
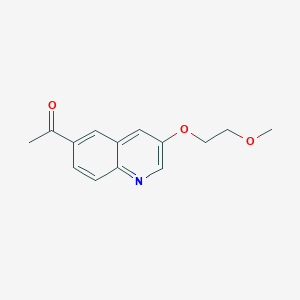


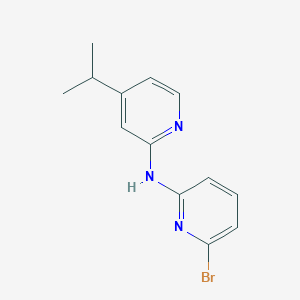
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
